![molecular formula C18H27NO4 B14691021 3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid CAS No. 27255-50-1](/img/structure/B14691021.png)
3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its tetradecahydrobenzoquinoline core, which is substituted with dimethyl and dioxo groups, and a propanoic acid side chain. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid typically involves multi-step organic reactions The process begins with the formation of the tetradecahydrobenzoquinoline core through a series of cyclization reactions This core is then functionalized with dimethyl and dioxo groups using specific reagents and catalysts
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting enzyme activity or activating receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)butanoic acid
- 3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)pentanoic acid
Uniqueness
Compared to similar compounds, 3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid stands out due to its specific propanoic acid side chain, which can influence its reactivity and interactions
Propiedades
Número CAS |
27255-50-1 |
|---|---|
Fórmula molecular |
C18H27NO4 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3-(4a,7-dimethyl-3,8-dioxo-1,2,4,5,6,6a,9,10,10a,10b-decahydrobenzo[f]quinolin-7-yl)propanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-17(9-8-16(22)23)12-7-10-18(2)13(4-6-15(21)19-18)11(12)3-5-14(17)20/h11-13H,3-10H2,1-2H3,(H,19,21)(H,22,23) |
Clave InChI |
YQPTUHUNTUJELP-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC(=O)N2)CCC(=O)C3(C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)

![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
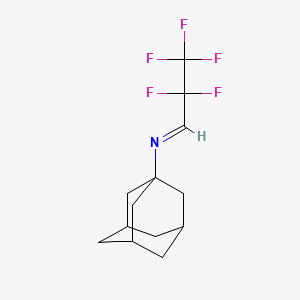


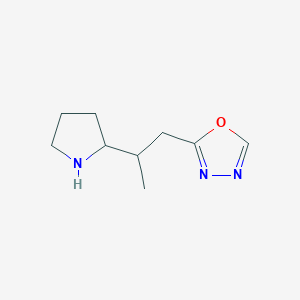

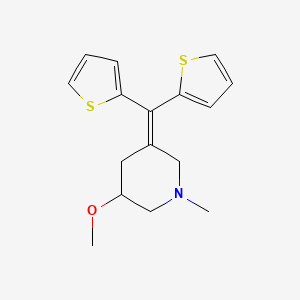
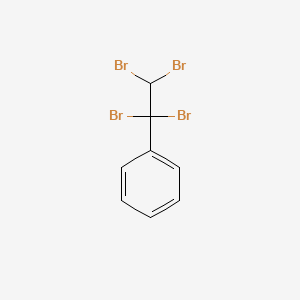
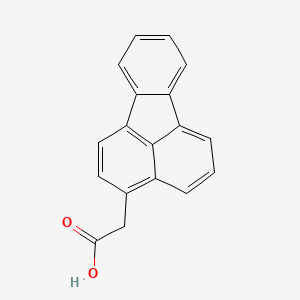

![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)
